5-((4-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “5-((4-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves various methods. One such method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Chemical Reactions Analysis
The chemical reactions involving pyrimidines can be complex and varied. For instance, the reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines can be determined using various techniques. For instance, the 1 H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Scientific Research Applications
Synthesis Methods
The synthesis of this compound involves the construction of a pyrido[2,3-d]pyrimidine ring system with a 4-fluorophenylamino substituent. Researchers have employed various synthetic routes, including multistep processes and unexpected pathways . Understanding these methods is crucial for designing efficient strategies to access this compound.
Reactivities of Substituents
The substituents linked to the ring carbon and nitrogen atoms significantly impact the compound’s properties. Investigating their reactivities provides insights into potential modifications and functionalization. For instance, 2,4-disubstituted pyrimido[4,5-d]pyrimidines exhibit interesting reactivity patterns .
Biological Applications
The biological significance of this compound class extends across several fields:
a. Antiviral Activity: Compounds containing five-membered heteroaryl amines (similar to our compound) have demonstrated promising antiviral activity. Some exhibit efficacy against Newcastle disease virus, comparable to the well-known antiviral drug Ribavirin .
b. Antitubercular Potential: Exploration of related pyrimido[4,5-d]pyrimidines revealed that introducing different halogen atoms on the phenyl ring affects antitubercular activity. These compounds could be valuable in the fight against tuberculosis .
c. Pharmacological Activities: The pyrimidine nucleus, including our compound, plays a pivotal role in pharmacology. Researchers have reported diverse activities, such as antimicrobial, anti-inflammatory, and anticancer effects. Understanding these properties aids in drug development .
d. Imidazole Containing Compounds: While not directly related, imidazole-containing compounds share similarities with pyrimido[4,5-d]pyrimidines. Imidazoles possess intriguing pharmacological potential due to their unique structure and reactivity .
Mechanism of Action
Target of Action
The primary target of 5-((4-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell growth and division .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in the disruption of the cell cycle, preventing the cells from dividing and growing
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cells from dividing and potentially leading to cell death .
Pharmacokinetics
It is noted that the compound has a clogp value less than 4 and a molecular weight less than 400 , which are favorable properties for drug-likeness and could potentially impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of the compound’s action is significant inhibition of cell growth. Specifically, it has been shown to have superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound also induces apoptosis within HCT cells .
Safety and Hazards
Future Directions
Pyrimidines have a high degree of structural diversity and exhibit a wide range of biological activities. This makes them a promising area for future research. Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
5-(4-fluoroanilino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2/c1-9-8-18-14-12(15(22)21(3)16(23)20(14)2)13(9)19-11-6-4-10(17)5-7-11/h4-8H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOVNBAJTIEDQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1NC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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